molecular formula C5H8O B1595727 1-Butyne, 4-methoxy- CAS No. 36678-08-7

1-Butyne, 4-methoxy-

Cat. No. B1595727
CAS RN: 36678-08-7
M. Wt: 84.12 g/mol
InChI Key: RCYIWFITYHZCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Butyne, 4-methoxy-” also known as “4-Methoxy-1-butyne” is a chemical compound with the molecular formula C5H8O . It has an average mass of 84.116 Da and a monoisotopic mass of 84.057518 Da .


Molecular Structure Analysis

The systematic name for “1-Butyne, 4-methoxy-” is 4-Methoxy-1-butyne . The structure can be represented by the SMILES notation as COCCC#C . The InChI representation is InChI=1S/C5H8O/c1-3-4-5-6-2/h1H,4-5H2,2H3 .


Physical And Chemical Properties Analysis

“1-Butyne, 4-methoxy-” is a colorless to yellow liquid . It has a density of 0.8±0.1 g/cm3 . The boiling point is 87.5±23.0 °C at 760 mmHg . The vapor pressure is 71.4±0.2 mmHg at 25°C . The enthalpy of vaporization is 31.4±3.0 kJ/mol . The flash point is -4.8±18.3 °C . The index of refraction is 1.405 .

Scientific Research Applications

Metalation and Electrophilic Reactions

1-Butyne, 4-methoxy- and its derivatives are studied for their reactions in metalation and electrophilic reactions. For example, methoxymercuration of alkynes, including 1,4-dimethoxy-2-butyne, is investigated for its kinetics and the formation of α-mercurated enol ethers, suggesting the formation of cationic intermediates (Bassetti, Floris & Spadafora, 1989).

Coordination Synthesis on Metal Centers

The compound has been involved in the study of coordination synthesis on metal centers. This includes reactions of tris(methoxyphenyl)chromium and 2-butyne, leading to various products and novel reactions such as methoxyl extrusion (Sneeden & Zeiss, 1972).

Isomerization and Synthesis Applications

1-Butyne, 4-methoxy- derivatives have been used in isomerization studies, such as the acetylene-diene isomerization of 1,4-dichloro-2-butyne, resulting in various products including 1-methoxy-1-buten-3-yne (Shostakovskii & Khomenko, 1960).

Nicholas Reactions in Synthesis

The compound has also been studied in the context of Nicholas reactions for synthesizing dicobalt dibenzocyclooctyne complexes, where hexacarbonyldicobalt complexes of 4-methoxybutynones and 4-methoxy-2-butynes are used (Djurdjevic & Green, 2013).

Hydrogenation and Catalysis Studies

The compound is relevant in hydrogenation studies, like the hydrogenation of unsaturated hydrocarbons on various catalysts, where compounds like 1-butyne (a related compound) are used to understand the kinetics and mechanisms involved (Boitiaux, Cosyns & Robert, 1987).

Photochemical Reactions

1-Butyne, 4-methoxy- derivatives are also involved in photochemical studies. For instance, the study of photoinitiated interactions between acetylenic ketones and electron and hydrogen donors includes compounds like 4-methyl-4-methoxy-1-p-tolyl-2-butyne-1-one (Maryasova, Zanina, Kruppa & Leshina, 1991).

properties

IUPAC Name

4-methoxybut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5-6-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYIWFITYHZCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337356
Record name 4-methoxybut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybut-1-yne

CAS RN

36678-08-7
Record name 4-methoxybut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybut-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyne, 4-methoxy-
Reactant of Route 2
Reactant of Route 2
1-Butyne, 4-methoxy-
Reactant of Route 3
Reactant of Route 3
1-Butyne, 4-methoxy-
Reactant of Route 4
Reactant of Route 4
1-Butyne, 4-methoxy-
Reactant of Route 5
Reactant of Route 5
1-Butyne, 4-methoxy-
Reactant of Route 6
Reactant of Route 6
1-Butyne, 4-methoxy-

Citations

For This Compound
3
Citations
X Zhang, M Li, Y Yang, F Song, C Shi… - Ekoloji Dergisi, 2019 - search.ebscohost.com
Rosa Laevigata Michx was used as the research object to extract the active constituents from Rosa laevigata. Three extracting agents-Ag, Fe 3 O 4 , and Ag+ Fe 3 O were prepared to …
Number of citations: 1 search.ebscohost.com
N Nurhayati - AgriTECH, 2021 - repository.ummat.ac.id
This study aimed to measure the effect of roasting time on physicochemical properties and volatile compounds of unfermented cocoa liquor roasted with an oil bath method. …
Number of citations: 26 repository.ummat.ac.id
NF Jaafar - 2008 - ir.uitm.edu.my
The objectives of this study are to extract the volatile compounds in peppermint leaf by using SPME methods, to identify the major volatile compounds in peppermint leaf by using GC-…
Number of citations: 2 ir.uitm.edu.my

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.